4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known to exhibit diverse biological activities . For instance, some thiazole derivatives have been found to interact with topoisomerase II, leading to DNA double-strand breaks and ultimately, cell death .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The specific interactions of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid with these biomolecules would need to be determined through experimental studies.
Cellular Effects
Thiazole derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, and affecting gene expression
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid typically involves the reaction of 4-methoxy-5-methylthiazole with carbon dioxide under specific conditions. One common method includes the use of methanol and water as solvents, with potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazoles.
Scientific Research Applications
4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid
- 4-Methyl-5-ethylthiazole
- 2-Aminothiazole-4-carboxylic acid
Uniqueness
4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.
Minimum Inhibitory Concentration (MIC) Values
Microorganism | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Candida albicans | 0.83 |
Micrococcus luteus | 0.25 |
These values indicate that the compound is particularly potent against Gram-negative bacteria and certain fungal species, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Anticancer Properties
The anticancer activity of thiazole derivatives has been a focus of recent studies. This compound has shown promising results in inhibiting cancer cell proliferation.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
LX-2 (normal) | 17.52 |
A549 (lung cancer) | <10 |
MCF-7 (breast cancer) | <5 |
These findings suggest that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells .
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives are also noteworthy. Research indicates that this compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
Inhibition Percentages
Cytokine | Inhibition (%) |
---|---|
IL-6 | 89 |
TNF-α | 78 |
These results highlight the compound's potential as an anti-inflammatory agent, which could be beneficial in conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Signaling Modulation : It can affect various signaling pathways related to inflammation and cell survival.
- Gene Expression Alteration : The compound may alter gene expression profiles associated with inflammatory responses and tumor growth.
Case Studies
Several case studies have explored the efficacy of thiazole derivatives, including this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in chronic infections where biofilms are prevalent.
- Cytotoxicity Assessment : Another investigation revealed that treatment with this compound led to significant apoptosis in MCF-7 cells, with morphological changes consistent with programmed cell death.
- Inflammation Models : In vivo models of inflammation showed reduced swelling and cytokine levels following administration of the compound, indicating its therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
4-methoxy-5-methyl-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-3-4(10-2)7-5(11-3)6(8)9/h1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJPKEYDHAOWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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